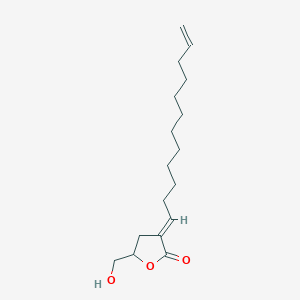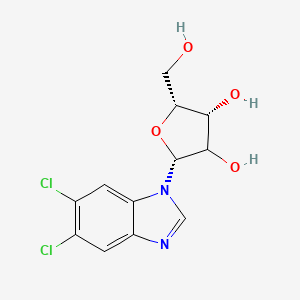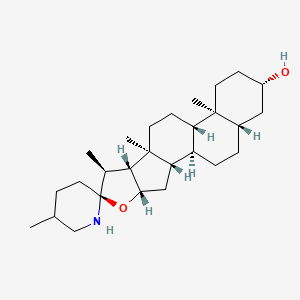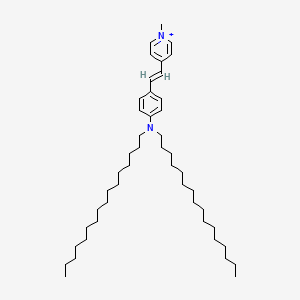
3-Dehydroquinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-dehydroquinate is a hydroxy monocarboxylic acid anion that is obtained by removal of a proton from the carboxylic acid group of 3-dehydroquinic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a (-)-quinate. It is a conjugate base of a 3-dehydroquinic acid.
Scientific Research Applications
Enzymatic Preparation and Metabolic Pathway Applications
3-Dehydroquinate plays a critical role in enzymatic processes, particularly in the shikimate pathway. Adachi et al. (2006) established a method for enzymatic preparation of 3-dehydroquinate, controlling the enzyme activity of 3-dehydroquinate dehydratase. This method allows the formation of 3-dehydroquinate as a predominant product from quinate. This finding is significant for understanding and utilizing the shikimate pathway in metabolic studies (Adachi, Ano, Toyama, & Matsushita, 2006).
Thermodynamic Studies
Tewari et al. (2002) conducted a thermodynamic study of reactions involving 3-dehydroquinate, providing insight into the metabolic pathway leading to the formation of chorismate. This research contributes to the understanding of the energy dynamics in biochemical reactions involving 3-dehydroquinate (Tewari, Goldberg, Hawkins, & Lamb, 2002).
Oxidative Fermentation and Conversion Studies
Research by Adachi et al. (2003) focused on the production of 3-dehydroquinate through oxidative fermentation using Gluconobacter strains. This study demonstrates the conversion of quinate to 3-dehydroquinate and further to 3-dehydroshikimate, highlighting the biocatalytic potential of these bacteria in producing important metabolic intermediates (Adachi, Tanasupawat, Yoshihara, Toyama, & Matsushita, 2003).
Structural and Binding Studies
Iqbal et al. (2017) investigated the binding studies and structure of type-II 3-dehydroquinate dehydratase from Acinetobacter baumannii, contributing to the understanding of the molecular interactions and structural dynamics of this enzyme (Iqbal et al., 2017).
Drug Discovery and Inhibition Studies
Petersen et al. (2015) explored the use of structure-based virtual screening to identify novel inhibitors against Mycobacterium tuberculosis 3-dehydroquinate dehydratase, demonstrating the potential of 3-dehydroquinate in drug discovery and antimicrobial applications (Petersen et al., 2015).
properties
Molecular Formula |
C7H9O6- |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/p-1/t3-,5+,7-/m1/s1 |
InChI Key |
WVMWZWGZRAXUBK-SYTVJDICSA-M |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)[O-])O)O)O |
SMILES |
C1C(C(C(=O)CC1(C(=O)[O-])O)O)O |
Canonical SMILES |
C1C(C(C(=O)CC1(C(=O)[O-])O)O)O |
synonyms |
3-dehydroquinate 3-dehydroquinic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Thioxo-4-oxo-5-[3-[(alpha-methylbenzyl)oxy]-4-(phenethyloxy)benzylidene]thiazolidine-3-acetic acid](/img/structure/B1236786.png)


![(2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1236791.png)






![(7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid](/img/structure/B1236803.png)